Field: Green Chemistry
Application Summary: 8-Bromoxanthine is used in the synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones via microwave-assisted reactions . These heterocycles are biologically relevant scaffolds .
Methods of Application: The synthesis involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems, assisted by controlled microwave irradiation .
Results: The method provides a simple and efficient one-step synthesis of these compounds, with high EcoScale and yields .
Field: Medicinal Chemistry
Application Summary: 8-Bromoxanthine is used as a precursor molecule in the synthesis of 1,3,8-tri substituted xanthine derivatives, which are potential inhibitors of Phosphodiesterase 9A .
Methods of Application: Two synthesis routes have been developed, exploiting the reactivity pattern of the three –NH groups at N 1, N 3 and N 7 position of xanthine . Selective protection and selective deprotection at N 3 and/or N 7 sites of xanthine were key strategies for developing the synthesis schemes .
Results: Eight newly synthesized compounds were evaluated for their biological activity against Phosphodiesterase 9A. All the compounds were found to be promising inhibitors .
Field: Organic Chemistry
Application Summary: 8-Bromoxanthine is used in the synthesis of 1,3-dialkylxanthine derivatives with fused oxazole, oxazine and oxazepine rings .
Methods of Application: The target compounds are prepared by the reaction of 8-bromopurinedione with oxiranes in pyridine .
Results: This method provides a convenient way to synthesize these complex polycyclic systems .
Field: Biochemistry
Application Summary: 8-Bromoxanthine has been examined as an inhibitor of xanthine oxidase .
Methods of Application: The inhibition of xanthine oxidase by 8-bromoxanthine was examined to determine the nature of interaction of purines with the active site of the enzyme .
Results: It was found that 8-bromoxanthine is an inhibitor of xanthine oxidase with a Ki of approximately 400 p . The inhibition is uncompetitive with respect to xanthine .
Application Summary: 8-Bromoxanthine is used as a precursor molecule in the synthesis of 1,3,8-tri substituted xanthine derivatives .
Results: Eight newly synthesized compounds were evaluated for their biological activity. All the compounds were found to be promising inhibitors .
Application Summary: 8-Bromoxanthine is used in the synthesis of 8-substituted xanthines via microwave-assisted reactions . These xanthines are biologically relevant scaffolds .
8-Bromoxanthine is a chemical compound with the molecular formula CHBrNO and a CAS number of 10357-68-3. It is classified as a derivative of xanthine, a purine base found in various biological systems. The compound features a bromine atom at the 8-position of the xanthine structure, which contributes to its unique chemical properties and potential biological activities. Its structure can be represented as follows:
textO ||C1--N--C2| |C3--C4--Br| |N5 C6| |O7 N8
The biological activity of 8-Bromoxanthine has been studied extensively, particularly regarding its role as an inhibitor of xanthine oxidase. Key findings include:
The synthesis of 8-Bromoxanthine can be achieved through various chemical methods, including:
8-Bromoxanthine has several applications in both research and potential therapeutic contexts:
Research has focused on understanding how 8-Bromoxanthine interacts with various biological targets:
Several compounds are structurally or functionally similar to 8-Bromoxanthine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Caffeine | Yes | Stimulant | Methylated derivative of xanthine |
| Theobromine | Yes | Stimulant | Contains two methyl groups |
| 8-Bromocaffeine | Yes | Radiosensitizer | Used in cancer treatment |
| Allopurinol | No | Xanthine oxidase inhibitor | Structural analog without bromination |
8-Bromoxanthine stands out due to its specific bromination at the 8-position, which enhances its inhibitory effect on xanthine oxidase compared to other similar compounds.
8-Bromoxanthine demonstrates a unique and sophisticated interaction profile with the molybdenum center of xanthine oxidase, exhibiting characteristics that distinguish it from other purine-based inhibitors [1]. The compound functions as a substrate analog that binds preferentially to the fully reduced form of the molybdenum center, displaying a remarkable 83-fold selectivity for the molybdenum IV oxidation state over the molybdenum VI form [1]. This preferential binding is evidenced by dissociation constants of 18 micromolar for the reduced enzyme compared to 1.5 millimolar for the oxidized enzyme [1].
The inhibitor exhibits an inhibition constant of approximately 400 micromolar, establishing its moderate potency as a xanthine oxidase inhibitor [1]. Despite the presence of the bulky bromine group at position 8 of the purine ring, 8-bromoxanthine maintains typical purine-substrate interaction patterns with the molybdenum center, as demonstrated through electron paramagnetic resonance spectroscopy analysis [1]. The compound dramatically reduces the rate of enzyme reduction by xanthine while having only minimal effects on the reaction between reduced enzyme and molecular oxygen [1].
Potentiometric titrations with 8-bromoxanthine complexed to xanthine oxidase reveal significant increases in the oxidation-reduction potentials of the molybdenum center [1]. The electron paramagnetic resonance signal characteristics observed during these titrations indicate that 8-bromoxanthine interacts with the molybdenum center in a manner consistent with natural purine substrates and products [1]. This interaction pattern suggests that the bromine substitution does not fundamentally alter the binding mode despite its steric bulk [1].
Table 1: 8-Bromoxanthine Binding Characteristics to Xanthine Oxidase
| Parameter | Value/Effect | Reference Condition |
|---|---|---|
| Dissociation constant - Oxidized enzyme | 1.5 mM | Molybdenum VI oxidation state |
| Dissociation constant - Reduced enzyme | 18 μM | Molybdenum IV oxidation state |
| Binding selectivity ratio | 83.3-fold preference for reduced form | Calculated from dissociation constant values |
| Effect on enzyme reduction rate | Dramatically decreased | Xanthine reduction assay |
| Effect on oxygen reaction | Only slight effect | Oxygen consumption assay |
| Molybdenum electron paramagnetic resonance signal modification | Typical purine-like interaction pattern | Electron paramagnetic resonance spectroscopy analysis |
8-Bromoxanthine demonstrates distinct inhibitory characteristics when compared to established xanthine oxidase inhibitors, particularly in terms of potency and mechanism of action [1] [2] [3]. The compound exhibits a significantly higher inhibition constant of 400 micromolar compared to more potent inhibitors such as febuxostat, which demonstrates inhibition constant values in the range of 0.02 to 0.08 micromolar [3]. In comparison to allopurinol, which shows variable inhibition constant values with reported measurements of 14.75 micromolar, 8-bromoxanthine demonstrates approximately 27-fold weaker inhibitory potency [2] [3].
The comparative analysis reveals that 8-bromoxanthine occupies an intermediate position in the spectrum of xanthine oxidase inhibitors [4] [5]. While significantly less potent than modern inhibitors like febuxostat, it demonstrates comparable or superior activity to certain purine analogs such as 2-amino-6-hydroxy-8-mercaptopurine, which exhibits inhibition constant values of 5.78 micromolar for xanthine oxidation [4] [6]. The compound shows particular distinction from 2-amino-6-purinethiol, which demonstrates inhibition constant values of 6.61 micromolar for xanthine as substrate [4] [6].
Structural activity relationship studies indicate that the bromine substitution at position 8 of the xanthine scaffold contributes to the moderate inhibitory potency observed [1] [3]. This substitution pattern differs significantly from the hydroxylation-based mechanism employed by allopurinol and its active metabolite oxypurinol [2] [7]. Unlike allopurinol, which functions through a suicide inhibitor mechanism requiring metabolic conversion, 8-bromoxanthine acts as a direct competitive analog without requiring enzymatic transformation [1] [2].
Table 2: Comparative Analysis of Xanthine Oxidase Inhibitors
| Inhibitor | Inhibition Constant | Inhibition Type | Binding Preference |
|---|---|---|---|
| 8-Bromoxanthine | 400 μM | Uncompetitive vs xanthine, Noncompetitive vs oxygen | Reduced molybdenum IV form > Oxidized molybdenum VI form |
| Allopurinol | Variable (14.75 μM reported) | Competitive | Reduced molybdenum IV form |
| 2-amino-6-hydroxy-8-mercaptopurine | 5.78 ± 0.48 μM (xanthine) | Mixed-type | Both oxidized and reduced forms |
| 2-amino-6-purinethiol | 6.61 ± 0.28 μM (xanthine) | Competitive | Reduced molybdenum IV form |
| Febuxostat | 0.02-0.08 μM | Noncompetitive | Both oxidized and reduced forms |
| 6-(N-benzoylamino)purine | Not specified | Noncompetitive | Not specified |
The inhibition mechanism exhibited by 8-bromoxanthine represents a unique case of uncompetitive inhibition with respect to xanthine and noncompetitive inhibition with respect to molecular oxygen [1]. This dual inhibition pattern distinguishes 8-bromoxanthine from classical competitive inhibitors and provides insight into the structural determinants of enzyme-inhibitor interactions [1] [8]. The uncompetitive nature of inhibition with respect to xanthine suggests that 8-bromoxanthine binds preferentially to the enzyme-substrate complex rather than competing directly for the substrate binding site [1].
The structural basis for this inhibition pattern lies in the preferential binding of 8-bromoxanthine to the reduced molybdenum center [1]. Unlike competitive inhibitors that bind to the same site as the substrate, 8-bromoxanthine appears to stabilize a specific oxidation state of the molybdenum center, effectively trapping the enzyme in a catalytically inactive form [1]. The bromine substitution at position 8 of the purine ring contributes to this unique binding mode while maintaining the essential structural features required for molybdenum center interaction [1].
Comparative analysis with other purine-based inhibitors reveals distinct structural requirements for different inhibition mechanisms [4] [9]. Mixed-type inhibitors such as 2-amino-6-hydroxy-8-mercaptopurine demonstrate both competitive and noncompetitive components, suggesting binding at multiple sites or to multiple enzyme forms [4]. The structural features responsible for mixed inhibition include the mercapto group at position 8 and amino substitution at position 2, which enable interaction with both substrate binding and allosteric sites [4].
The noncompetitive inhibition observed with respect to oxygen indicates that 8-bromoxanthine does not interfere with the oxygen binding or reduction steps of the catalytic cycle [1]. This selectivity suggests that the inhibitor specifically targets the substrate oxidation half-reaction while leaving the oxygen reduction half-reaction relatively unaffected [1]. The structural basis for this selectivity lies in the spatial separation of the substrate and oxygen binding sites within the xanthine oxidase active site architecture [10] [11].
Table 3: Structural Comparison of Purine-Based Xanthine Oxidase Ligands
| Compound | Molecular Formula | Molecular Weight | Position 8 Substitution | Interaction with Molybdenum Center |
|---|---|---|---|---|
| 8-Bromoxanthine | C5H3BrN4O2 | 231.01 g/mol | Bromine | Typical purine-like binding despite bulky bromine |
| Xanthine (substrate) | C5H4N4O2 | 152.11 g/mol | Hydrogen | Natural substrate |
| Allopurinol | C5H4N4O | 136.11 g/mol | Hydrogen | Suicide inhibitor mechanism |
| Uric acid (product) | C5H4N4O3 | 168.11 g/mol | Hydrogen | Product binding |
Early structure–activity investigations placed 8-substituted xanthines among the most potent competitive blockers of adenosine receptors. Although most quantitative work centred on 8-phenyl and 8-cycloalkyl derivatives, direct binding experiments have confirmed that the bromine atom at the C-8 position also reinforces recognition at adenosine binding sites.
a) Receptor affinity
| Ligand (purine nucleus) | Substituent at C-8 | Target receptor system | Equilibrium inhibition constant (nanomolar) | Reference |
|---|---|---|---|---|
| 8-Bromoxanthine | Bromine | Adenosine A one receptor, rat brain membranes | 93000 | 146 |
| 8-Bromoxanthine | Bromine | Adenosine A two A receptor, human platelets | 83000 | 146 |
The data reveal a low-nanomolar scale is unnecessary for renal action; the parent xanthine scaffold already exhibits clinically relevant antagonism when high local concentrations are achieved during acute renal stress.
c) Proposed mechanism
The bromine atom at C-8 is synthetically invaluable: nucleophilic displacement under microwave or palladium coupling conditions delivers diversified 8-substituted xanthines that address isoform-selective phosphodiesterase sites. Phosphodiesterase nine A, the highest-affinity cyclic guanosine monophosphate hydrolase in brain and myocardium, is particularly sensitive to extended aromatic or heteroaromatic groups introduced through the C-8 vector.
Table 2 summarises representative analogues prepared directly from 8-Bromoxanthine and their biochemical read-outs against recombinant phosphodiesterase nine A.
| Entry | N¹ / N³ substitution | New C-8 residue installed from 8-Bromoxanthine | Half-maximal inhibitory concentration against phosphodiesterase 9A (nanomolar) | Selectivity over phosphodiesterase 1 (fold) | Reference |
|---|---|---|---|---|---|
| C-1 | Propyl / Propyl | 4-Trifluoromethyl phenyl | 92 | 25 | 44 |
| C-4 | Ethyl / Methyl | 1-Isoquinolinyl | 56 | 38 | 113 |
| C-7 | Propyl / Propyl | 4-Cyanobenzylamido | 43 | 31 | 113 |
| C-8 | Propyl / Propyl | 3,4-Dichlorophenoxy | 105 | 40 | 112 |
Key observations
Synthetic pathway (one-pot, green protocol):
8-Bromoxanthine → alkoxide activation → C-8 substitution (microwave, 110 °C, 10 min) → optional N-alkylation (base, acetonitrile) giving isolated yields up to eighty-five per cent.
The introduction of a bromine atom at C-8 perturbs the electronic distribution of the purine ring, often enhancing intersystem crossing. When the heavy-atom effect is balanced by rigidification or push-pull conjugation, highly emissive probes emerge that respond to local polarity and viscosity.
Photophysical benchmarks of 8-brominated purines
| Compound | Structural modification derived from 8-Bromoxanthine | Medium | Absorption maximum (nanometres) | Emission maximum (nanometres) | Quantum yield | Microenvironment sensitivity | Reference |
|---|---|---|---|---|---|---|---|
| 8-Aza-xanthine analogue | N-eight nitrogen, retains bromine | Tris buffer | 325 | 430 | 0.21 | Fluorescence halves when surrounded by guanine bases (stacking quench) | 48 |
| Intrinsically fluorescent xanthine-dopamine hybrid | 8-Benzyloxy-bromine replaced with donor-acceptor stilbene | HeLa cytosol | 338 | 561 | “turn-on” > 50-fold | Signal increases when embedded in hydrophobic kinase pocket | 43 |
| 8-Bromoxanthine-bound UapA crystals | Native ligand, heavy atom only | Protein crystal | X-ray anomalous peak | – | – | Bromine anomalous scattering maps transport-site hydration | 54 |
Applications